4-Methoxybenzo[b]thiophene

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

4-Methoxybenzo[b]thiophene (CAS 3781-90-6) is a heterocyclic building block consisting of a benzene ring fused to a thiophene ring, with a methoxy group at the 4-position. The benzo[b]thiophene scaffold is a privileged structure in drug discovery due to its presence in diverse bioactive molecules, including raloxifene, zileuton, and sertaconazole.

Molecular Formula C9H8OS
Molecular Weight 164.23 g/mol
CAS No. 3781-90-6
Cat. No. B1252323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxybenzo[b]thiophene
CAS3781-90-6
Synonyms4-MBA cpd
4-methoxy-benzo(b)thiophene
Molecular FormulaC9H8OS
Molecular Weight164.23 g/mol
Structural Identifiers
SMILESCOC1=C2C=CSC2=CC=C1
InChIInChI=1S/C9H8OS/c1-10-8-3-2-4-9-7(8)5-6-11-9/h2-6H,1H3
InChIKeyYPOBRGLUEDOCKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxybenzo[b]thiophene (CAS 3781-90-6): Core Characteristics and Comparative Context for Procurement Decisions


4-Methoxybenzo[b]thiophene (CAS 3781-90-6) is a heterocyclic building block consisting of a benzene ring fused to a thiophene ring, with a methoxy group at the 4-position . The benzo[b]thiophene scaffold is a privileged structure in drug discovery due to its presence in diverse bioactive molecules, including raloxifene, zileuton, and sertaconazole [1]. The methoxy substitution pattern profoundly influences electronic distribution and dictates the regioselectivity of subsequent functionalization reactions, making positional isomers of benzo[b]thiophene non-interchangeable in synthetic workflows [2]. This compound serves primarily as a starting material for constructing larger, biologically active structures and as a substrate for electrochemical oxidation studies [3]. For procurement, it is commercially available at standard purities of 95% and higher from multiple suppliers, with analytical documentation including NMR, HPLC, and GC typically provided per batch .

Why Generic Substitution Fails: Positional Isomerism and Regioselectivity Limitations of 4-Methoxybenzo[b]thiophene


Generic substitution among methoxybenzo[b]thiophene isomers is not feasible because the methoxy group's ring position (4-, 5-, 6-, or 7-) dictates distinct electronic environments and reactivity profiles. The 4-methoxy substitution pattern activates specific positions for electrophilic attack and governs the outcome of cyclization reactions. For instance, cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone can yield a mixture of 4-methoxy and 6-methoxy regioisomers, necessitating careful separation . Furthermore, the 4-methoxy derivative undergoes electrophilic substitution exclusively at the 7-position, whereas its 3-methyl analog produces mixtures of 2- and 7-substituted products, demonstrating that even small structural modifications within the same core scaffold fundamentally alter reaction outcomes [1]. These differences in regioselectivity directly impact synthetic route design, purification requirements, and final product purity—factors that render positional isomers and close analogs non-interchangeable in both research and industrial synthetic workflows.

Quantitative Evidence Guide: Comparative Performance of 4-Methoxybenzo[b]thiophene versus Closest Analogs


Synthetic Accessibility Comparison: 4-Methoxy vs. 6-Methoxybenzo[b]thiophene from Common Precursor

In a directed cyclization reaction from (2,2-diethoxyethyl)(3-methoxyphenyl)sulfane using BF3·Et2O in dichloromethane, 4-methoxybenzo[b]thiophene was obtained in 16% yield (368 mg), while the isomeric 6-methoxybenzo[b]thiophene was simultaneously produced in 60% yield (1.38 g) under identical conditions [1]. This 3.75-fold difference in isolated yield reflects the intrinsic electronic directing effects of the 3-methoxyphenyl precursor, which favors formation of the 6-methoxy regioisomer over the 4-methoxy regioisomer.

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Regioselectivity in Electrophilic Substitution: 4-Methoxybenzo[b]thiophene vs. 3-Methyl-4-methoxybenzo[b]thiophene

In bromination, nitration, Vilsmeier-Haack formylation, and Friedel-Crafts acetylation reactions, 4-methoxybenzo[b]thiophene yields exclusively the 7-substituted product (100% regioselectivity) [1]. Under identical reaction conditions, the closely related 3-methyl-4-methoxybenzo[b]thiophene produces a mixture of the 2-substituted (ca. 40%) and 7-substituted (ca. 60%) compounds [1]. This demonstrates that the presence of a 3-methyl substituent disrupts the otherwise exclusive 7-position activation conferred by the 4-methoxy group.

Organic Synthesis Electrophilic Substitution Regioselectivity

Lipophilicity Comparison: Calculated LogP Values for 4-Methoxy vs. 5-Methoxybenzo[b]thiophene

Computational predictions indicate that 4-methoxybenzo[b]thiophene has a consensus Log Po/w of 2.79 (averaged across iLOGP 2.3, XLOGP3 2.91, WLOGP 2.91, MLOGP 2.16, SILICOS-IT 3.65) and a calculated Log S (ESOL) of -3.23, corresponding to solubility of 0.0965 mg/mL . While specific experimental LogP data for the 5-methoxy isomer were not located in this analysis, the positional variation of the methoxy group is known to alter hydrogen-bonding capacity and electron distribution, which in turn affects lipophilicity and solubility [1].

Physicochemical Properties Drug Design Medicinal Chemistry

Procurement-Relevant Application Scenarios for 4-Methoxybenzo[b]thiophene Based on Comparative Evidence


Medicinal Chemistry: Scaffold for Regioselective Derivatization

When synthetic workflows require exclusive functionalization at the 7-position of the benzothiophene core, 4-methoxybenzo[b]thiophene is the preferred starting material due to its 100% regioselectivity in electrophilic substitution reactions (bromination, nitration, formylation, acetylation) [1]. This contrasts with the 3-methyl analog, which produces mixed regioisomers requiring chromatographic separation, adding cost and time to the synthetic sequence. Procurement of the 4-methoxy isomer ensures predictable reaction outcomes and simplifies downstream purification in medicinal chemistry programs targeting the benzothiophene scaffold.

Electrochemical Studies: Substrate for Anodic Oxidation Research

The compound serves as a well-characterized substrate for anodic oxidation studies in methanolic potassium hydroxide at platinum anodes, enabling investigation of benzo[b]thiophenequinone and quinone ketal formation [2]. This electrochemical behavior is specific to the 4-methoxy substitution pattern; 5-bromo-4-methoxy- and 5-methyl-4-methoxy- derivatives exhibit different oxidation profiles under identical conditions, highlighting the importance of selecting the exact 4-methoxy substitution pattern for reproducible electrochemical experiments.

Directed Ortho-Metalation: Functionalization via Heteroatom-Directed Metallation

4-Methoxybenzo[b]thiophene participates in heteroatom-directed ortho-metalation reactions, particularly when protected as the 2-tert-butyldimethylsilyl derivative, enabling subsequent quenching with electrophiles and anionic ortho-Fries rearrangement [3]. This synthetic utility is tied specifically to the 4-position methoxy group and its interaction with the thiophene sulfur, making substitution with 5-, 6-, or 7-methoxy isomers chemically inappropriate for these directed metalation protocols.

Photophysical Research: Electron Transfer Studies as Electron Donor

4-Methoxybenzo[b]thiophene (4MBT) functions as an electron donor in comparative electron transfer studies, where the heteroatom sulfur is implicated in significant changes to transition energies relative to structurally similar 4-methylindole [4]. Steady-state and laser flash photolysis techniques have been employed to examine inter- and intramolecular electron transfer processes within 4MBT-containing systems, establishing it as a reference compound for photophysical investigations requiring a sulfur-containing heterocyclic electron donor with defined spectral properties.

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